

A Comparative Analysis of Weak Intermolecular Interactions in Dihaloaniline Crystal Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-iodoaniline

Cat. No.: B137281

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced interplay of non-covalent forces dictating the solid-state architecture of dihaloanilines.

This guide provides a detailed comparison of weak intermolecular interactions, including halogen bonds, hydrogen bonds, and π -stacking, in the crystal structures of various dihaloaniline isomers. Understanding these subtle yet determinative forces is crucial for crystal engineering, polymorph prediction, and the rational design of pharmaceutical compounds where solid-state properties significantly influence bioavailability and stability.

Comparative Analysis of Intermolecular Interactions

The crystal packing of dihaloanilines is orchestrated by a delicate balance of several weak intermolecular interactions. The nature and strength of these interactions are highly dependent on the type of halogen (Chlorine, Bromine, Iodine) and their substitution pattern on the aniline ring.

Key Interaction Types:

- Hydrogen Bonds: Primarily involve the amino group as a donor (N-H) and halogen atoms (N-H \cdots X), nitrogen atoms of neighboring molecules (N-H \cdots N), or other acceptor groups as acceptors. These interactions play a significant role in forming chains and sheets within the crystal lattice.

- Halogen Bonds: These are interactions where a halogen atom acts as an electrophilic species. In dihaloanilines, this can manifest as halogen-halogen (X···X) or halogen-heteroatom (e.g., X···O, X···N) interactions. They are highly directional and can be a powerful tool in crystal engineering. Halogen bonds are often categorized as Type I (C-X···X-C angles are equal) and Type II (one C-X···X angle is close to 180° and the other is around 90°).
- π - π Stacking: The aromatic rings of dihaloaniline molecules can interact through π - π stacking, contributing to the overall stability of the crystal structure. The geometry and distance of this stacking are influenced by the electronic nature and position of the halogen substituents.

The interplay of these interactions dictates the supramolecular architecture. For instance, in ortho-substituted haloanilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to stronger hydrogen and halogen bonding compared to their para-substituted counterparts where the amino group primarily acts as a donor.[\[1\]](#)

Quantitative Data on Intermolecular Interactions

The following tables summarize key crystallographic data and geometric parameters of various intermolecular interactions observed in a selection of dihaloaniline crystal structures. This data, compiled from various crystallographic studies, allows for a direct comparison of the influence of different halogens and their positions on the crystal packing.

Table 1: Crystallographic Data of Selected Dihaloanilines

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
2,6-Dichloroaniline	C ₁₈ H ₁₁ Cl ₂ N ₃ O ₄	Monoclinic	P2 ₁ /c	11.329 (2)	4.1093 (8)	15.445 (3)	99.96(2)	4	[2]
2,6-Dibromoaniline	C ₁₈ H ₁₁ Br ₂ N ₃ O ₄	Monoclinic	P2 ₁ /c	-	-	-	-	-	[2]
2,4-Dibromoaniline	C ₆ H ₅ Br ₂ N	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	11.18	16.17	4.110	90	4	[3]
2,4-Diiodoaniline	C ₆ H ₅ I ₂ N	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	4.3870 (1)	10.962 (6(3))	16.977 (8(4))	90	4	[4]

Table 2: Geometric Parameters of Key Intermolecular Interactions in Dihaloaniline Crystals

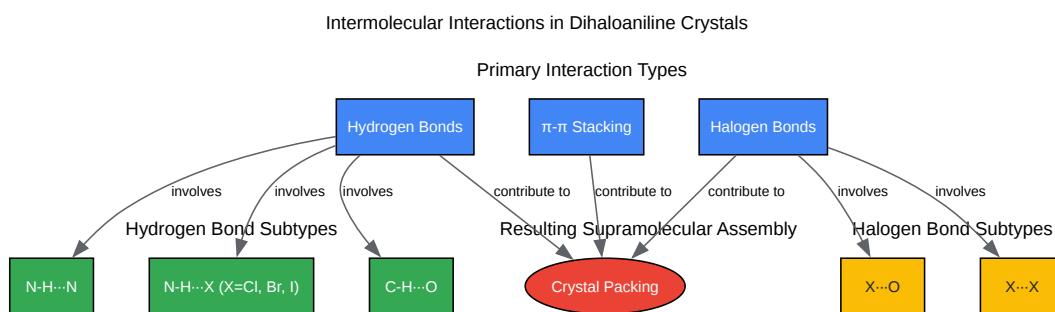
Compound	Interaction Type	Donor-Acceptor	Distance (Å)	Angle (°)
2,6-Dichloro-N,N-bis(4-nitrophenyl)aniline	Halogen Bond	Cl…O	3.2727(9)	-
Hydrogen Bond	C-H…O	-	-	-
2,6-Dibromo-N,N-bis(4-nitrophenyl)aniline	Halogen Bond	Br…O	3.3557(13)	-
Hydrogen Bond	C-H…O	-	-	-
2,4-Diiodoaniline	Hydrogen Bond	N-H…N	3.106(5)	-
Hydrogen Bond (intramolecular)	N-H…I	3.283(4)	-	-
2,4-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline	Hydrogen Bond	C-H…O	3.508(8)	171
C-H…O	3.300(8)	138		
C-H…O	3.360(7)	144		
π-π Stacking	Thiophene…Benzene	3.707(4) (centroid-centroid)	-	-

Experimental and Computational Protocols

A combination of experimental X-ray diffraction and computational modeling is essential for a thorough analysis of weak intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Synthesis and Purification:** Dihaloanilines can be synthesized through various methods, including direct halogenation of aniline or reduction of the corresponding dihalonitrobenzene.
[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) For instance, 2,6-dichloroaniline can be produced by the hydrogenation of 2,6-dichloronitrobenzene.[\[7\]](#) Purification is typically achieved by recrystallization from a suitable solvent like ethanol to obtain high-quality single crystals.[\[11\]](#)
- **Crystal Growth:** Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified dihaloaniline. For example, yellow single crystals of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline and its dibromo analogue were grown from a chloroform solution by slow evaporation.[\[2\]](#)
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K for 2,4-diiodoaniline) using a monochromatic X-ray source (e.g., Mo K α radiation).[\[4\]](#)
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.


Computational Protocol: Analysis of Intermolecular Interactions

- **Quantum Chemical Calculations:** The geometry of the dihaloaniline molecule is optimized using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d)).[\[12\]](#)
- **Interaction Energy Calculations:** To quantify the strength of the intermolecular interactions, methods like the semi-classical density sums (PIXEL) can be employed. This method calculates the Coulombic, polarization, dispersion, and repulsion contributions to the total interaction energy between molecular pairs in the crystal lattice.[\[13\]](#) For these calculations, the electron density of the molecule is typically calculated at a higher level of theory, such as MP2/6-31G(d,p).[\[13\]](#)

- Topological Analysis: Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the nature of the weak interactions within the crystal structure.

Visualization of Interaction Networks

The logical relationship between the different types of weak intermolecular interactions that govern the crystal packing of dihaloanilines can be visualized as a hierarchical network.

[Click to download full resolution via product page](#)

Caption: Logical relationship of weak intermolecular interactions in dihaloaniline crystals.

This guide highlights the multifaceted nature of weak intermolecular interactions in determining the crystal structures of dihaloanilines. A thorough understanding and quantification of these forces are paramount for the targeted design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isotypic crystal structures of 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diidoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
- 12. Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure, PIXEL calculations of intermolecular interaction energies and solid-state characterization of the herbicide isoxaflutole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Weak Intermolecular Interactions in Dihaloaniline Crystal Structures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137281#analysis-of-weak-intermolecular-interactions-in-dihaloaniline-crystal-structures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com